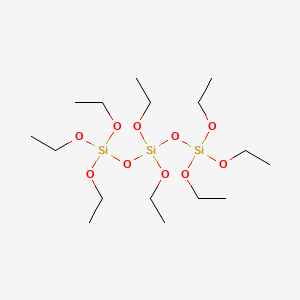

Trisiloxane, octaethoxy-

Description

Properties

CAS No. |

4521-94-2 |

|---|---|

Molecular Formula |

C16H40O10Si3 |

Molecular Weight |

476.7 g/mol |

IUPAC Name |

diethyl bis(triethoxysilyl) silicate |

InChI |

InChI=1S/C16H40O10Si3/c1-9-17-27(18-10-2,19-11-3)25-29(23-15-7,24-16-8)26-28(20-12-4,21-13-5)22-14-6/h9-16H2,1-8H3 |

InChI Key |

SCCMALBMEASKCM-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](OCC)(OCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)OCC |

Origin of Product |

United States |

Mechanistic Investigations and Reaction Dynamics of Ethoxysiloxanes

Fundamental Reactivity of Silicon-Oxygen Bonds

The chemistry of ethoxysiloxanes is dominated by the reactivity of the silicon-oxygen bond, present in both the ethoxy (Si-O-C) functional groups and the siloxane (Si-O-Si) backbone. The significant difference in electronegativity between silicon (1.90) and oxygen (3.44) imparts a substantial ionic character to the Si-O bond, making the silicon atom electron-deficient and thus a prime target for nucleophilic attack. uni-saarland.de

The fundamental reaction is the cleavage of the Si-O bond, which can be initiated by nucleophiles like water or hydroxide (B78521) ions. uni-saarland.descielo.br This process is the first step in the hydrolysis of the ethoxy groups. The reaction mechanism for the hydrolysis of alkoxysilanes is often described as a nucleophilic substitution at the silicon atom (S(N)2-Si), which proceeds through a penta-coordinated transition state or intermediate. nih.gov The reactivity is influenced by the (p-d)π bonding in the siloxane linkage. scispace.com

The Si-O-Si bonds of the siloxane backbone are also susceptible to cleavage, particularly under certain pH conditions or in the presence of specific catalysts, which can lead to bond rearrangement and structural reorganization during the polymerization process. researchgate.net

Elucidation of Hydrolysis and Polycondensation Mechanisms in Solution

The conversion of Trisiloxane, octaethoxy- and other ethoxysiloxanes into a networked polysiloxane material occurs primarily through a two-step mechanism in solution: hydrolysis and polycondensation. nih.govacs.org

Hydrolysis: In the initial step, the ethoxy groups (–OEt) are replaced by hydroxyl groups (–OH), known as silanols, through reaction with water. This reaction releases ethanol (B145695) as a byproduct. gelest.com The process can be catalyzed by either acids or bases. nii.ac.jp

Acid Catalysis: An acid catalyst protonates an ethoxy group, making it a better leaving group and facilitating nucleophilic attack by water on the silicon atom. nii.ac.jp

Base Catalysis: A base catalyst, typically a hydroxide ion, directly attacks the electron-deficient silicon atom, leading to the formation of a pentacoordinate intermediate from which an ethoxide ion is expelled. nih.gov

Polycondensation: The newly formed silanol (B1196071) groups are highly reactive and can condense with other silanol groups or with remaining ethoxy groups to form siloxane (Si-O-Si) bonds. gelest.com This step results in the formation of larger oligomers and eventually a cross-linked network. Condensation can proceed via two pathways:

Water Condensation: Two silanol groups react to form a siloxane bond and a molecule of water.

Alcohol Condensation: A silanol group reacts with an ethoxy group to form a siloxane bond and a molecule of ethanol. scribd.com

Studies comparing the hydrolysis and condensation of linear oligoethoxysiloxanes have shown that the structure of the initial precursor significantly influences the final product. While tetraethoxysilane (TEOS) tends to form three-dimensional network-type polysiloxanes, the hydrolysis-condensation of hexaethoxydisiloxane (HEDS) mainly yields four-membered cyclic siloxanes. researchgate.net For Trisiloxane, octaethoxy- (OETS), the process results in the formation of various membered cyclic siloxanes. acs.orgresearchgate.net This indicates that as the siloxane chain length increases, intramolecular condensation (cyclization) becomes a more prominent reaction pathway.

| Precursor | Primary Hydrolysis-Condensation Product | Reference |

| Tetraethoxysilane (TEOS) | Three-dimensional network polysiloxane | researchgate.net |

| Hexaethoxydisiloxane (HEDS) | Four-membered cyclic siloxane | researchgate.net |

| Trisiloxane, octaethoxy- (OETS) | Various membered cyclic siloxanes | acs.orgresearchgate.net |

Kinetic Studies of Siloxane Network Formation

The kinetics of hydrolysis and polycondensation are complex and depend on numerous factors, including the water-to-silane ratio, catalyst type and concentration, pH, temperature, and solvent. nih.gov Kinetic studies are crucial for controlling the sol-gel process and tailoring the properties of the resulting material.

A general observation under acidic conditions is that the rate of hydrolysis is significantly faster than the rate of condensation. scispace.comacs.orgresearchgate.net For instance, kinetic analysis of tetramethoxysilane (B109134) revealed that the hydrolysis rate constant was substantially greater than the condensation rate constants. scispace.com

The relative rates of water-producing versus alcohol-producing condensation are also critical. For tetramethoxysilane, water-producing condensation was found to be faster than methanol-producing condensation. scispace.com However, in the condensation of triethoxysilane (B36694), the opposite was observed, suggesting that steric hindrance around the silicon center can play a dominant role in determining the reaction pathway. scispace.com

The polymerization kinetics of organoalkoxysilanes have been monitored using techniques like 29Si NMR and gas chromatography. researchgate.netacs.org These studies allow for the quantification of rate coefficients for the condensation of various hydrolyzed intermediates. acs.orgacs.org For Trisiloxane, octaethoxy-, its larger initial structure compared to TEOS means that its hydrolysis and subsequent condensation kinetics will be distinct, with a higher propensity for intramolecular cyclization as noted earlier. researchgate.net

| Reaction | Catalyst Condition | Relative Rate | Key Factor | Reference |

| Hydrolysis vs. Condensation | Acidic | Hydrolysis >> Condensation | Stability of protonated species | acs.org |

| Water vs. Alcohol Condensation (TMOS) | Acidic | Water > Alcohol | Electronic effects | scispace.com |

| Water vs. Alcohol Condensation (TrieOS) | Not specified | Alcohol > Water | Steric hindrance | scispace.com |

Impact of Steric and Electronic Effects on Reaction Progression

Both steric and electronic effects significantly influence the reaction progression of ethoxysiloxanes. nih.gov

Electronic Effects: These effects relate to the distribution of electron density within the molecule. The electron-withdrawing nature of the ethoxy groups makes the central silicon atom more electrophilic and thus more susceptible to nucleophilic attack during hydrolysis. The reactivity is also influenced by the number of non-reactive alkyl groups attached to the silicon; for instance, ethyl groups can increase hydrolysis reactivity compared to TEOS. acs.org

Steric Effects: Steric effects arise from the spatial arrangement of atoms and the repulsion between bulky substituents. wikipedia.org In the context of ethoxysiloxanes, steric hindrance from bulky alkoxy groups or the growing polymer network can impede the approach of reactants to the silicon center. nih.gov This effect is often more pronounced in condensation reactions than in hydrolysis. nih.gov For a larger molecule like Trisiloxane, octaethoxy-, the increased steric bulk compared to a monomer like TEOS can influence which reaction sites are most accessible and can favor intramolecular reactions (cyclization) over intermolecular growth. scispace.com Studies have shown that condensation reactivity decreases as the connectivity of the reacting silicon site increases, a phenomenon attributed to steric crowding. researchgate.netacs.org

Quantum chemical calculations suggest that the activation barrier in S(N)2 reactions at a silicon center is not primarily due to increased steric repulsion in the transition state, but rather to a weakening of electrostatic attraction and orbital interactions. nih.gov This provides a more nuanced view where both steric bulk and electronic interactions are deeply intertwined in controlling reaction barriers. nih.govstackexchange.com

Investigation of Self-Assembly and Aggregation Processes

Beyond the covalent bond formation of polycondensation, the behavior of ethoxysiloxanes in solution is also governed by non-covalent self-assembly and aggregation processes. As hydrolysis proceeds, the partially hydrolyzed molecules, containing both hydrophobic ethoxy groups and hydrophilic silanol groups, become amphiphilic.

This amphiphilicity can drive the self-assembly of these molecules into larger structures. For example, modified hyperbranched polyethoxysiloxanes (PEOS) have been shown to self-assemble in water, forming micelles or emulsions that can act as templates for creating silica (B1680970) nanostructures. researchgate.net

In the case of Trisiloxane, octaethoxy-, the formation of specific cyclic siloxanes can be viewed as a form of intramolecular self-assembly, where the chain folds back on itself to facilitate cyclization. researchgate.net On a larger scale, as oligomers grow through condensation, they aggregate to form colloidal particles (a sol). The continued growth and linking of these particles eventually lead to the formation of a continuous, sample-spanning network known as a gel. nih.gov This aggregation process is fundamental to the sol-gel transition. The structure of these aggregates, whether particulate or polymeric, is dictated by the relative rates of hydrolysis and condensation, which are in turn controlled by reaction conditions like pH. acs.org

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ²⁹Si NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of Trisiloxane, octaethoxy-. By analyzing the magnetic properties of atomic nuclei, ¹H, ¹³C, and ²⁹Si NMR provide detailed information about the chemical environment of each atom within the molecule.

¹H NMR spectroscopy is instrumental in identifying the ethoxy groups (-OCH₂CH₃). The spectrum would typically show a triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), with their integration values confirming the number of protons in each environment.

¹³C NMR provides information on the carbon skeleton. Distinct signals would be observed for the methyl and methylene carbons of the ethoxy groups, further confirming the structure.

A study on a related trisiloxane surfactant, 3-[3-(hydroxy)(polyethoxy)propyl]-1,1,1,3,5,5,5-heptamethyltrisiloxane, demonstrated the utility of NMR in structural confirmation. The ¹H NMR spectrum confirmed the presence of specific proton environments, while the ²⁹Si NMR spectrum showed signals characteristic of different silicon environments within the molecule, such as Si(Me)₃O and Si(CH₃)CH₂ groups. nih.gov

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Chemical Bonding Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, offers a detailed analysis of the chemical bonds present in Trisiloxane, octaethoxy-. These techniques are complementary and provide a comprehensive picture of the molecular vibrations. nih.govmdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy is highly effective in identifying the functional groups within the molecule. Key vibrational bands for Trisiloxane, octaethoxy- would include:

Si-O-Si stretching: A strong, broad absorption band typically observed in the region of 1000-1100 cm⁻¹, which is characteristic of the siloxane backbone. horiba.com

C-O stretching: Strong absorptions corresponding to the ethoxy groups.

C-H stretching and bending: Vibrations associated with the ethyl groups.

In studies of related siloxane materials, FTIR has been used to monitor the chemical structure and the presence of specific functional groups. horiba.comceon.rs For example, in the synthesis of a trisiloxane polyether surfactant, FTIR was used to confirm the formation of the desired product by identifying the characteristic bands of the functional groups present. nih.gov

Raman Spectroscopy provides complementary information, particularly for non-polar bonds. It is sensitive to the Si-O-Si backbone vibrations and can offer insights into the symmetry and conformation of the molecule. spectroscopyonline.com The combination of FTIR and Raman spectroscopy allows for a more complete characterization of the vibrational modes and, consequently, the chemical bonding within Trisiloxane, octaethoxy-. nih.gov

Mass Spectrometry for Molecular Composition and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. wikipedia.org For Trisiloxane, octaethoxy-, high-resolution mass spectrometry can provide the exact molecular formula by measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision.

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. wikipedia.orglibretexts.orgtutorchase.com The dissociation of the energetically unstable molecular ion leads to the formation of characteristic fragment ions. wikipedia.org Analysis of these fragments can help to deduce the connectivity of the atoms within the molecule. Common fragmentation pathways for siloxanes involve the cleavage of Si-O and Si-C bonds. The fragmentation patterns are crucial for confirming the trisiloxane structure and the arrangement of the ethoxy groups.

Chromatographic Methods (e.g., Gel Permeation Chromatography) for Molecular Weight Distribution

For polymeric materials derived from or related to Trisiloxane, octaethoxy-, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for determining the molecular weight distribution. ijprajournal.comlabcompare.comfraunhofer.de GPC separates molecules based on their hydrodynamic volume in solution. ijprajournal.com

This method is routinely used for the analysis of polymers to obtain information on the average molecular weight (Mn, Mw), and the polydispersity index (PDI), which indicates the breadth of the molecular weight distribution. fraunhofer.deazom.com This information is critical as the physical and mechanical properties of polymers are often directly related to their molecular weight and its distribution. For instance, high-temperature GPC is necessary for the characterization of polyolefins, which are only soluble at elevated temperatures. fraunhofer.de

Morphological and Microstructural Analysis

When Trisiloxane, octaethoxy- is used as a precursor for the synthesis of materials like silica (B1680970) nanoparticles or coatings, the morphological and microstructural properties of the resulting materials are of great interest.

Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDX)

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a material. wur.nl For materials derived from Trisiloxane, octaethoxy-, SEM can reveal the size, shape, and aggregation of particles.

Coupled with Energy-Dispersive X-ray Spectroscopy (EDX), SEM becomes a powerful tool for elemental analysis. wur.nlmatec-conferences.orgmdpi.com EDX analysis can confirm the presence of silicon and oxygen in the synthesized material, providing qualitative and quantitative information about its elemental composition. researchgate.netresearchgate.net For example, SEM-EDX has been used to analyze the elemental composition of silica gel and to study the interface between different phases in concrete. matec-conferences.orgresearchgate.net

Transmission Electron Microscopy (TEM) for Nanoscale Features

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM and is used to investigate the internal structure and nanoscale features of materials. ceon.rs For silica nanoparticles synthesized from precursors like Trisiloxane, octaethoxy-, TEM can provide precise information on particle size, size distribution, and morphology. mdpi.comresearchgate.netchalcogen.ro TEM analysis has been instrumental in characterizing the morphology of fumed silica nanoparticles and observing the effects of surface modifications. mdpi.com

Small-Angle X-ray Scattering (SAXS) for Mesostructural Characterization

Small-Angle X-ray Scattering (SAXS) is a powerful, non-destructive analytical technique used to determine the nanoscale structure of materials. cuny.edunih.gov It provides statistically significant information about structural inhomogeneities in the range of sub-nanometers to tens of nanometers. cuny.edu The technique is based on the elastic scattering of X-rays at very small angles to the incident beam, which is sensitive to variations in electron density within a material. cuny.edusesame.org.jo For siloxane-based materials, SAXS is instrumental in characterizing the size, shape, and spatial arrangement of molecular and nanoscale structures, such as pores, clusters, and domains. cuny.eduresearchgate.net

In the context of materials derived from trisiloxane, octaethoxy-, SAXS can be employed to investigate the mesostructural evolution during processes like sol-gel reactions. For instance, studies on the hydrolysis and condensation of ethoxyoligosiloxanes, including octaethoxytrisiloxane, reveal the formation of porous structures in the resulting silica materials. acs.org The analysis of xerogels derived from octaethoxytrisiloxane has shown that the micropore diameters can be influenced by the number of silicon atoms in the precursor, with diameters around 1.3 nm being observed. acs.org

SAXS analysis of hybrid materials incorporating siloxane domains reveals important morphological characteristics. The scattering data can indicate whether the material is homogeneous or if phase separation has occurred. cuny.edu For example, in epoxy resin/siloxane hybrid systems, SAXS has been used to identify a morphology consisting of siloxane nanostructured domains dispersed within the epoxy matrix. researchgate.net The presence of a well-defined peak in the SAXS spectrum can suggest a strong spatial correlation of siloxane clusters. researchgate.net The technique can elucidate hierarchical nanostructures, identifying primary nanoparticles and larger secondary aggregates. researchgate.net

The versatility of SAXS allows for the characterization of a wide array of silicon-based materials, from nanoparticles and nanocomposites to mesoporous silica films. cuny.edu It can be combined with other techniques like 29Si Nuclear Magnetic Resonance (NMR) to correlate local chemical environments with global morphological features. cuny.edu This combined approach has been used to understand the condensation kinetics of hydrolyzed alkoxides, tracking the assembly of small organized units into larger fractal clusters. cuny.edu

Interactive Data Table: SAXS Analysis of Siloxane-Based Materials

| Material System | SAXS Findings | Reference |

| Xerogels from Octaethoxytrisiloxane | Formation of porous structures with micropore diameters around 1.3 nm. | acs.org |

| Epoxy Resin/Siloxane Hybrids | Presence of siloxane nanostructured domains dispersed in the epoxy matrix; evidence of spatial correlation of siloxane clusters. | researchgate.net |

| Hybrid Organic-Inorganic Glasses | Indicated homogeneity across the nanometer to micrometer length scales, with a very low scattering cross-section suggesting no phase separation. | cuny.edu |

| Siloxane-Poly(ethylene glycol) Nanocomposites | Revealed nanometric siloxane heterogeneities embedded in a polymeric matrix with a well-defined peak indicating strong spatial correlation of siloxane clusters. | researchgate.net |

Thermal Analysis (Thermogravimetric Analysis) for Material Stability

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. infinitiaresearch.comeltra.com This method is crucial for determining the thermal stability of materials, as well as for analyzing their composition, decomposition behavior, and the presence of volatile components. infinitiaresearch.comtainstruments.com The process involves heating a sample at a controlled rate and continuously monitoring its weight. infinitiaresearch.com Weight loss can be attributed to processes such as decomposition, evaporation, or desorption, while weight gain is typically associated with oxidation. tainstruments.com

For siloxane compounds, including derivatives of trisiloxane, octaethoxy-, TGA provides valuable insights into their thermal degradation profile. A study on trimethylsilylated precursor solutions derived from octaethoxytrisiloxane showed distinct stages of weight loss. acs.org A gradual weight loss was observed from room temperature up to 200 °C, which was attributed to the evaporation of trimethylsilylated compounds like hexamethyldisiloxane. acs.org A more significant weight loss occurred between 250 °C and 350 °C, corresponding to the decomposition of the ethoxy groups. acs.org At temperatures above 350 °C, a slow decrease in weight was linked to the combustion of the trimethylsilyl (B98337) group. acs.org

The thermal stability of modified trisiloxanes has also been investigated using TGA. For example, the analysis of a synthesized trisiloxane polyether surfactant demonstrated its thermal properties, which are important for its application. nih.gov TGA is a standard method for characterizing the thermal resistance of polysiloxanes and their hybrid materials. nih.gov

The data obtained from TGA is typically presented as a thermogram, which plots the percentage of weight loss against temperature. The derivative of this curve, known as Differential Thermogravimetry (DTG), shows the rate of weight loss and helps to identify the temperatures at which the most significant degradation events occur. acs.org

Interactive Data Table: TGA of Octaethoxytrisiloxane-Derived Material

| Temperature Range | Observed Event | Weight Change | Reference |

| Room Temperature - 200 °C | Evaporation of trimethylsilylated compounds (e.g., hexamethyldisiloxane) | Gradual Loss | acs.org |

| 250 °C - 350 °C | Decomposition of ethoxy groups | Significant Loss | acs.org |

| > 350 °C | Combustion of trimethylsilyl groups | Slow Loss | acs.org |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like OETS. nih.govrsc.org These first-principles calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system, providing a fundamental understanding of its chemical properties. nih.gov

Recent research has employed DFT calculations to investigate the electronic properties of OETS and related linear ethoxysiloxanes, such as tetraethoxysilane (TEOS) and hexaethoxydisiloxane (HEDS). researchgate.net A study by Kijima et al. (2023) utilized DFT at the B3LYP/6-31G(d,p) level of theory to optimize the molecular structures and calculate key electronic parameters. researchgate.net

Furthermore, quantum chemical calculations can predict the relative reactivity of different sites within the molecule. For instance, in OETS, there are two distinct types of silicon atoms: a central silicon atom (Si_center) and two terminal silicon atoms (Si_terminal). DFT calculations have shown that the terminal silicon atoms are generally more susceptible to nucleophilic attack, such as hydrolysis, compared to the central silicon atom. This is attributed to differences in the local electronic environment and steric hindrance. researchgate.netacs.org

The table below summarizes key data from quantum chemical calculations on OETS and related compounds, highlighting the differences in their electronic properties which in turn affect their reactivity in processes like sol-gel formation. researchgate.net

| Compound Name | Formula | Calculated Dipole Moment (Debye) | Key Structural Feature |

| Trisiloxane, octaethoxy- | Si3O2(OC2H5)8 | 1.93 | Two Si-O-Si linkages |

| Tetraethoxysilane | Si(OC2H5)4 | 1.83 | Single Si atom |

| Hexaethoxydisiloxane | Si2O(OC2H5)6 | 1.88 | One Si-O-Si linkage |

Molecular Dynamics Simulations of Polymerization and Gelation Processes

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.comrsc.org This technique is particularly well-suited for investigating complex processes like the polymerization and gelation of ethoxysiloxanes, which involve the dynamic evolution of a large number of molecules. nih.govmdpi.com While specific MD studies focusing exclusively on OETS are not extensively documented in the literature, the principles and methodologies applied to similar siloxane systems provide a strong framework for understanding its behavior.

MD simulations of sol-gel processes typically begin with a system of precursor molecules, such as OETS, water, and a catalyst, placed in a simulation box with periodic boundary conditions. mdpi.com The interactions between atoms are described by a force field, which is a set of empirical potential energy functions. These force fields are parameterized to reproduce experimental data or results from more accurate quantum mechanical calculations.

The simulation proceeds by integrating Newton's equations of motion for each atom, allowing the system to evolve over time. This enables the tracking of trajectories of all particles and the observation of key events in the polymerization process, such as:

Hydrolysis: The simulation can model the approach of water molecules to the silicon centers of OETS and the subsequent breaking of Si-OEt bonds to form silanol (B1196071) (Si-OH) groups. The rate and extent of hydrolysis can be studied as a function of temperature, pH, and water concentration.

Condensation: Following hydrolysis, the simulations can capture the condensation reactions between silanol groups to form new Si-O-Si linkages, leading to the growth of oligomers and larger polymer networks. Both water-producing and alcohol-producing condensation pathways can be investigated.

Gelation: As the condensation reactions continue, the system's viscosity increases, and eventually, a sample-spanning network forms, which signifies the sol-gel transition. MD simulations can help to characterize the structure of the resulting gel, including its porosity, fractal dimension, and the distribution of different ring and chain structures. acs.org

A significant challenge in simulating these reactive processes is the need for a reactive force field (such as ReaxFF) or a quantum mechanics/molecular mechanics (QM/MM) approach. mdpi.com In a QM/MM simulation, the reactive part of the system (e.g., the atoms directly involved in bond breaking and formation) is treated with more accurate but computationally expensive quantum mechanical methods, while the rest of the system is described by a classical force field. mdpi.com This hybrid approach allows for the simulation of chemical reactions within a large, dynamic system.

By analyzing the simulation trajectories, researchers can extract valuable data on the kinetics of polymerization, the structure of the evolving polymer network, and the role of the precursor's molecular structure on the final gel properties. For instance, the linear and more flexible nature of OETS compared to the more compact TEOS is expected to influence the resulting polymer network structure.

Theoretical Studies on Interfacial Interactions and Self-Assembly

The behavior of Trisiloxane, octaethoxy- at interfaces is critical for its applications in coatings, surface modifications, and as a precursor for thin films. Theoretical studies, including MD simulations and other modeling techniques, provide a molecular-level understanding of how OETS molecules interact with surfaces and how they self-assemble. researchgate.netmagtech.com.cn

When OETS is applied to a substrate, such as a hydroxylated silica (B1680970) surface, its ethoxy groups can interact with the surface silanol groups through hydrogen bonding. Theoretical models can quantify the strength of these interactions and predict the preferred orientation of the OETS molecules on the surface.

The process of self-assembly at an interface, such as the air-water interface, can also be modeled. researchgate.net For polyethoxysiloxanes, it has been observed that they may initially form lenses on a water surface, which then spread out as hydrolysis and cross-linking reactions proceed at the interface. researchgate.net Computational models can simulate this dynamic process, showing how the changes in molecular structure due to reaction influence the interfacial tension and drive the spreading and formation of a thin film.

Key aspects that can be investigated through theoretical studies of interfacial interactions include:

Adsorption Energies: Calculating the energy released when an OETS molecule adsorbs onto a specific surface. This helps in understanding the strength and nature of the surface-molecule bond.

Interfacial Tension: Simulating the interface between a solution containing OETS and another phase (e.g., air or an immiscible liquid) to calculate the interfacial tension. Changes in interfacial tension during polymerization can be monitored.

Wetting Properties: Modeling the contact angle of a droplet of an OETS-containing solution on a surface to predict its wetting behavior.

Formation of Monolayers and Thin Films: Simulating the self-assembly of OETS molecules at an interface to understand the structure and packing of the resulting monolayer or thin film.

These theoretical insights are crucial for designing and controlling the deposition of silica-based films and coatings with desired properties, such as thickness, uniformity, and porosity. acs.org

Development of Structure-Reactivity Models for Ethoxysiloxane Systems

The development of structure-reactivity models, often in the form of Quantitative Structure-Activity/Reactivity Relationships (QSAR), aims to establish a mathematical correlation between the molecular structure of a compound and its chemical reactivity. numberanalytics.comnih.gov For ethoxysiloxane systems, these models are valuable for predicting the rates of hydrolysis and condensation reactions based on the molecular descriptors of the precursor. numberanalytics.com

While specific QSAR models exclusively for OETS are not widely reported, the principles can be applied by considering a series of linear and branched ethoxysiloxanes. The first step in developing such a model is to define a set of molecular descriptors that capture the key structural and electronic features of the molecules. These can include:

Electronic Descriptors: Derived from quantum chemical calculations, such as partial atomic charges, energies of frontier molecular orbitals (HOMO and LUMO), and dipole moments. researchgate.net

Topological Descriptors: Based on the connectivity of atoms in the molecule, such as branching indices and the number of specific types of bonds.

Steric Descriptors: Related to the three-dimensional shape of the molecule, such as molecular volume and surface area.

Once these descriptors are calculated for a series of ethoxysiloxanes with known experimental reactivity data (e.g., hydrolysis rate constants), statistical methods like multiple linear regression or machine learning algorithms can be used to build a predictive model.

For OETS, a structure-reactivity model would likely show that its reactivity is intermediate between that of TEOS and longer-chain ethoxysiloxanes. The presence of two types of silicon environments (terminal and central) would be a key factor to include in the model. Such models can be used to:

Predict the reactivity of new or untested ethoxysiloxane precursors.

Optimize sol-gel process conditions by selecting precursors with the desired reactivity profile.

Gain a deeper understanding of the factors that control the kinetics of silica formation.

The ultimate goal is to move from a trial-and-error approach to a more rational design of precursors and processes for materials synthesis. numberanalytics.com

Applications in Advanced Materials Engineering

Precursor for Silicon-Based Materials

Trisiloxane, octaethoxy- serves as a fundamental building block for various silicon-based materials due to the reactivity of its ethoxy groups, which readily undergo hydrolysis and condensation reactions.

Fabrication of Periodic Mesoporous Organosilica Nanoparticles

Periodic Mesoporous Organosilica (PMO) nanoparticles are a class of materials characterized by ordered mesoporous structures and the presence of organic bridging groups within the silica (B1680970) framework. Current time information in Bangalore, IN. While direct studies on Trisiloxane, octaethoxy- for this specific application are limited, research on a closely related chain-type molecular precursor, octaethoxy-1,3,5-trisilapentane, provides significant insights. Current time information in Bangalore, IN.core.ac.uk

This precursor has been successfully used as a single-source organosilane to synthesize one-dimensional PMO nanoparticles with tunable aspect ratios. Current time information in Bangalore, IN.core.ac.uk The aspect ratio of the nanoparticles, ranging from 2:1 to over 20:1, can be controlled by simply varying the concentration of the precursor in an acidic aqueous solution containing a triblock copolymer surfactant, such as Pluronic P123. Current time information in Bangalore, IN.core.ac.uk The resulting PMO nanoparticles exhibit highly ordered mesochannels that are oriented parallel to the longitudinal axis of the particles. Current time information in Bangalore, IN.core.ac.uk Spectroscopic analysis, specifically 29Si MAS NMR, has confirmed that the Si-C bonds of the precursor remain intact during the synthesis process. Current time information in Bangalore, IN.core.ac.uk These materials possess high surface areas, ranging from 181 to 936 m²/g, making them suitable for applications in catalysis, sorption, and drug delivery. Current time information in Bangalore, IN.core.ac.uk The synthesis is typically carried out using an acid-catalyzed surfactant-templating sol-gel technique. Current time information in Bangalore, IN.

Table 1: Synthesis Parameters for PMO Nanoparticles using an Octaethoxy-trisiloxane Analogue

| Parameter | Value/Condition |

|---|---|

| Precursor | Octaethoxy-1,3,5-trisilapentane |

| Surfactant | Pluronic P123 |

| Catalyst | 2 M HCl |

| Resulting Nanostructure | One-dimensional nanoparticles |

| Tunable Aspect Ratio | 2:1 to >20:1 |

Synthesis of Glassy and Ceramic Materials via Sol-Gel

The sol-gel process is a versatile method for producing glassy and ceramic materials from molecular precursors at low temperatures. bohrium.comresearchgate.net Trisiloxane, octaethoxy- is a key precursor in this process, undergoing hydrolysis and condensation to form a "sol" that subsequently transforms into a "gel" with a continuous network structure. bohrium.comacs.org

Recent studies have investigated the sol-gel reactions of Trisiloxane, octaethoxy- and compared its behavior to other common ethoxysilanes like tetraethoxysilane (TEOS) and hexaethoxydisiloxane (HEDS). acs.org The hydrolysis and condensation of Trisiloxane, octaethoxy- lead to the formation of polymers primarily consisting of various membered cyclic siloxanes. acs.org This is in contrast to TEOS, which forms a polymer containing cyclic siloxanes, and HEDS, which mainly yields four-membered cyclic siloxanes. acs.org

These precursor solutions can be used to create silica thin films (SFs) and xerogels (XGs) with controlled porosity. acs.org By spin-coating the precursor solution onto a substrate followed by heating, hard silica films can be obtained. acs.org For instance, films produced from Trisiloxane, octaethoxy- (SFOETS) and heated to 100°C exhibit high pencil hardness (>6H) and a hydrophobic surface with a water contact angle of 90.7 ± 2.5°. acs.org The resulting xerogels also show porous structures, with the micropore diameter increasing with the number of silicon atoms in the precursor, reaching approximately 1.3 nm for those derived from Trisiloxane, octaethoxy-. acs.org

Table 2: Properties of Silica Thin Films from Different Precursors (Heated at 100°C)

| Precursor | Pencil Hardness | Water Contact Angle (°) |

|---|---|---|

| TEOS | >6H | 87.5 ± 1.5 |

| HEDS | >6H | 84.6 ± 3.1 |

Development of Organic-Inorganic Hybrid Materials

The integration of Trisiloxane, octaethoxy- into organic polymers leads to the formation of hybrid materials with enhanced properties.

Design and Synthesis of Novel Hybrid Composites

A notable application is in the preparation of polydimethylsiloxane (B3030410) (PDMS) silicone elastomers. msu.edu In this process, hydrolyzates of Trisiloxane, octaethoxy- are used as cross-linkers. msu.edu The structure of the resulting elastomer is influenced by the oligosiloxane cross-linker. msu.edu Studies have shown that as the number of silicon atoms in the cross-linker increases (from TEOS to HEDS to OETS), the secant modulus of the PDMS elastomer increases, while the degree of swelling in toluene (B28343) decreases. msu.edu This indicates a higher cross-linking efficiency and a more robust network structure when using Trisiloxane, octaethoxy- derived cross-linkers. msu.edu

Integration into Polymeric and Coating Systems

The hydrolyzates of Trisiloxane, octaethoxy- can be integrated into various polymeric systems to form protective coatings. researchgate.net The sol-gel process allows for the creation of thin films on substrates, which can then be cured to form hard, durable coatings. acs.org These coatings can be designed to have specific surface properties, such as hydrophobicity. acs.org

The use of organosilanes in coating formulations can enhance properties like heat and wear resistance. researchgate.net For instance, silica thin films derived from Trisiloxane, octaethoxy- are hydrophobic and exhibit excellent hardness, making them suitable for protective applications. acs.org

Exploitation in Optoelectronic Materials (e.g., UV Applications)

While the direct application of Trisiloxane, octaethoxy- in optoelectronic devices is not extensively documented in the reviewed literature, the broader class of siloxane-based materials is of significant interest in this field. Polysiloxanes are known for their optical transparency, high flexibility, and good film-forming abilities. specialchem.com

There is a growing interest in UV-curable coatings, which are considered environmentally friendly. bibliotekanauki.pl These coatings often utilize prepolymers that can be rapidly cured under UV radiation. While specific studies detailing the use of Trisiloxane, octaethoxy- as a primary component in UV-curable formulations for optoelectronics are scarce, the synthesis of UV-curable polysiloxanes with various functional side groups is an active area of research. bohrium.com These materials can be tailored to have specific properties, such as improved thermal stability and water resistance. bohrium.com Given the reactivity of its ethoxy groups, Trisiloxane, octaethoxy- could potentially be functionalized to incorporate photo-reactive moieties, making it a candidate for UV-curable systems. However, further research is needed to explore its specific potential in optoelectronic and UV-protection applications.

Fabrication of Materials for Separation and Extraction Technologies (e.g., Rare Earth Elements)

While Trisiloxane, octaethoxy- is not directly utilized as a separation agent, its significance lies in its role as a precursor for advanced separation materials through sol-gel processes. The hydrolysis and condensation of octaethoxytrisiloxane (OETS) are instrumental in fabricating silica materials with highly controlled porosity. acs.orgacs.org Research has shown that the structure of the initial ethoxyoligosiloxane precursor directly influences the properties of the resulting polysiloxane and, subsequently, the final silica material. acs.org

The separation of Rare Earth Elements (REEs) is a significant challenge in hydrometallurgy due to their similar chemical and physical properties. nih.govresearchgate.net Current technologies like solvent extraction and ion exchange often face issues with efficiency and environmental impact. researchgate.netsim2.be The development of new, selective separation media is therefore a critical area of research. glycosurf.com

Porous silica, with its high surface area and tunable pore structure, serves as an excellent support for creating such selective media. The sol-gel reaction of OETS allows for the creation of silica xerogels with specific micropore diameters. acs.org Studies comparing different ethoxysilanes have demonstrated that the number of silicon atoms in the precursor affects the final pore size of the xerogels. acs.org These porous structures can then be functionalized by grafting specific chelating agents or ligands onto the silica surface, creating a solid-phase extraction material tailored for the selective adsorption of specific REEs from complex mixtures. mdpi.com The use of OETS as a precursor, therefore, provides a pathway to designing highly engineered separation materials with optimized pore structures for enhanced selectivity and capacity in REE recovery. acs.orgacs.org

| Precursor | Resulting Polymer Structure | Micropore Diameter of Xerogel (nm) |

| Tetraethoxysilane (TEOS) | Three-dimensional network-type polysiloxane | ~1.0 |

| Hexaethoxydisiloxane (HEDS) | Mainly four-membered cyclic siloxanes | - |

| Octaethoxytrisiloxane (OETS) | Various membered cyclic siloxanes | ~1.3 |

Table 1: Influence of Ethoxyoligosiloxane Precursor on Resulting Material Properties. Data sourced from ACS Applied Polymer Materials. acs.org

Advanced Surfactant Systems Based on Trisiloxane Derivatives

Trisiloxane derivatives are a class of high-performance silicone surfactants renowned for their exceptional surface activity, which significantly surpasses that of traditional hydrocarbon surfactants. researchgate.net Their unique molecular structure, featuring a flexible siloxane backbone, allows them to lower the surface tension of water to approximately 20 mN/m. mdpi.commdpi.com This high efficiency is central to their application in advanced surfactant systems.

Research into Superwetting and Spreading Phenomena

A key characteristic of certain nonionic trisiloxane surfactants is their ability to induce "superspreading" or "superwetting," a phenomenon where an aqueous solution rapidly spreads over hydrophobic surfaces. asme.orgscispace.comasme.org This behavior is of great interest for applications in agricultural adjuvants, coatings, and industrial processes. mdpi.comasme.org

The mechanism behind superspreading is complex and a subject of ongoing research. It is understood to be driven by more than just the low equilibrium surface tension typical of silicone surfactants. asme.orgresearchgate.net Crucial factors include:

Aggregate Structure: Research indicates that superspreading trisiloxane surfactants self-assemble into bilayer aggregates, such as vesicles or lamellar phases, in aqueous solutions, rather than forming simple spherical micelles. asme.orgresearchgate.netresearchgate.net This structural difference at the solid/liquid interface is considered fundamental to the spreading mechanism. researchgate.net

Surface Tension Gradient: The driving force for the rapid spreading is believed to be a surface tension gradient (Marangoni effect) across the spreading droplet, which can be maintained for a longer duration by superspreaders compared to non-spreading surfactants. scispace.com

Environmental Factors: The rate of spreading can also be influenced by factors such as surfactant concentration and ambient humidity, with higher humidity sometimes leading to faster spreading rates. asme.orgresearchgate.net

Studies have shown that the molecular structure of the surfactant, particularly the length of the polyether (ethoxy) chain, plays a critical role. An increase in the ethoxy chain length can decrease the surfactant's diffusion coefficient and suppress its spreading ability. researchgate.net

Thermodynamics of Adsorption and Micellization

Understanding the thermodynamics of how trisiloxane surfactant molecules behave at interfaces and in bulk solution is essential for optimizing their performance. The processes of adsorption at the water-air interface and the formation of micelles (or other aggregates) are governed by thermodynamic principles. mdpi.comnih.gov

Researchers investigate these properties by measuring the surface tension of aqueous surfactant solutions at different concentrations and temperatures. mdpi.commdpi.comresearchgate.net From this data, key thermodynamic parameters can be calculated:

Gibbs Free Energy of Adsorption (ΔG⁰ads): This value indicates the spontaneity of the surfactant molecules moving from the bulk solution to the interface. Negative values signify a spontaneous process.

Gibbs Free Energy of Micellization (ΔG⁰mic): This parameter reveals the spontaneity of micelle formation. The process is driven by the hydrophobic effect, leading to negative ΔG⁰mic values.

Enthalpy (ΔH⁰) and Entropy (ΔS⁰) of Adsorption and Micellization: These values provide deeper insight into the energetic and structural changes during the processes.

Studies on trisiloxane polyether surfactants have shown that the tendency for molecules to adsorb at the water-air interface and to form micelles weakens as the temperature decreases. mdpi.comnih.govresearchgate.net This suggests that both processes are entropically driven. The structure of the adsorbed monolayer at the interface can also change with temperature. mdpi.com

| Thermodynamic Parameter | Value at 293 K (kJ/mol) | Value at 303 K (kJ/mol) | Value at 313 K (kJ/mol) |

| ΔG⁰ads | -36.4 | -37.5 | -38.6 |

| ΔG⁰mic | -24.8 | -25.9 | -27.0 |

Table 2: Example Thermodynamic Parameters of Adsorption and Micellization for a Trisiloxane Polyether Surfactant (TS-EO12) at Different Temperatures. The increasingly negative values with temperature indicate greater spontaneity. Data adapted from Molecules. mdpi.com

Development of Hydrolytically Stable Surfactants

A significant limitation of conventional trisiloxane surfactants is the hydrolytic instability of the silicon-oxygen-silicon (Si-O-Si) bond. digitellinc.com These surfactants can degrade rapidly in aqueous solutions outside a narrow pH range of approximately 6 to 7.5, which limits their formulation possibilities and shelf life. google.com

To overcome this challenge, significant research has been directed toward developing hydrolytically stable trisiloxane surfactants. Key strategies include:

Structural Modification: Synthesizing novel trisiloxane structures where the polyether chains are grafted onto the siloxane backbone through more robust linkages. For example, creating surfactants via hydrosilylation with molecules like methylpropenyl polyether has been shown to yield products with improved resistance to hydrolysis, particularly in alkaline conditions. mdpi.com

Formulation Strategies: Introducing an immiscible hydrocarbon phase into the aqueous mixture has been shown to significantly enhance the stability of the siloxane bonds. It is proposed that the hydrophobic trisiloxane head localizes at the water/hydrocarbon interface, which reduces the access of water to the Si-O-Si bond and hinders its hydrolysis. digitellinc.com

Branched Structures: The development of trisiloxane compounds with specific branched or aryl hydrocarbon groups has led to patented surfactants that exhibit remarkable stability across a wide pH range, from about 3 to 12. google.com

These advancements are crucial for expanding the application of trisiloxane surfactants in fields requiring long-term stability in diverse chemical environments, such as in agricultural formulations, daily chemicals, and industrial detergents. mdpi.comgoogle.com

| pH | % Trisiloxane Surfactant Remaining (after 5 weeks) |

| pH 4 | 100% |

| pH 5 | 100% |

| pH 7 | 100% |

| pH 9 | 100% |

| pH 10 | 100% |

| pH 11 | 100% |

Table 3: Hydrolytic stability of a patented hydrolysis-resistant organomodified trisiloxane surfactant, demonstrating no degradation over 5 weeks across a wide pH range. Data sourced from US Patent 7935842B2. google.com

Emerging Applications in Smart Materials and Responsive Systems

Smart materials are a class of materials designed to respond to external stimuli—such as changes in temperature, pH, light, or electric fields—by altering their properties or behavior. researchgate.netupatras.gr Trisiloxane-based compounds, including octaethoxytrisiloxane, are emerging as valuable components in the creation of such responsive systems.

One application involves the use of octaethoxytrisiloxane hydrolyzates as cross-linking agents in the synthesis of polydimethylsiloxane (PDMS) elastomers. researchgate.netdntb.gov.ua The structure of the OETS-derived cross-linker influences the final mechanical properties of the elastomer, such as its modulus and degree of swelling. researchgate.netdntb.gov.ua This allows for the precise tailoring of the material's physical response, a key feature of smart materials.

Furthermore, the self-assembly behavior of trisiloxane surfactants can be considered a form of a responsive system. The transition between different aggregate structures, such as from vesicles to lamellae, can be triggered by changes in the environment, leading to a macroscopic change in properties like viscosity or spreading behavior. researchgate.netresearchgate.net

The porous silica materials and xerogels fabricated from octaethoxytrisiloxane also hold potential for creating smart composite systems. acs.orgacs.org These porous networks can be loaded with functional guest molecules that are released in response to a specific trigger. For instance, cellulose-based materials, which can be made to respond to pH, temperature, or other stimuli, could be incorporated into a siloxane matrix to create advanced smart hydrogels or membranes for applications like controlled drug delivery. nih.gov Enzyme-based smart materials, which respond to specific biological molecules, represent another frontier where trisiloxane-derived structures could serve as biocompatible and stable host matrices. frontiersin.org

Environmental Research Perspectives in Trisiloxane Chemistry

Development of Green Chemistry Approaches for Trisiloxane Synthesis

A significant area of research is the development of more environmentally friendly methods for synthesizing trisiloxanes like octaethoxytrisiloxane. This involves improving energy efficiency and minimizing waste.

Energy Efficiency in Reaction Processes

Current research is exploring alternative, more energy-efficient pathways. One promising approach is the use of sol-gel processes. researchgate.netnih.gov Sol-gel synthesis can often be carried out at or near room temperature, offering significant energy savings compared to traditional high-temperature methods. nih.gov The process involves the hydrolysis and condensation of precursors, such as tetraethoxysilane (TEOS), which can form octaethoxytrisiloxane as an intermediate. researchgate.netdntb.gov.uaelsevierpure.comresearchgate.net

Furthermore, the source of the silicon itself is a key factor in the energy footprint. A notable development is the use of agricultural by-products, such as rice husks, as a source for sustainably produced silica (B1680970). The silica derived from the ash of rice husks is reported to be more energy-efficient in its manufacturing process compared to silica obtained from conventional sources like quartz sand. continental.com

Comparison of Energy Inputs for Silica Production

| Source Material | Processing Method | Relative Energy Consumption |

|---|---|---|

| Quartz Sand | Conventional High-Temperature Reduction | High |

| Rice Husks | Ash-Based Derivation | Lower |

Waste Minimization and By-product Management

The synthesis and subsequent reactions of octaethoxytrisiloxane can generate by-products that require careful management. A key reaction of octaethoxytrisiloxane is its hydrolysis and condensation to form polysiloxanes. Research by Sato et al. has shown that the hydrolysis-condensation product of octaethoxytrisiloxane consists mainly of various membered cyclic siloxanes. researchgate.netdntb.gov.uaelsevierpure.comresearchgate.net

The formation of these cyclic by-products is a significant consideration in waste minimization strategies. In industrial applications, the goal is often to produce linear polymers, and the formation of cyclic compounds can represent a loss of yield and a waste stream to be managed. The study of the reaction kinetics and the influence of catalysts can help in steering the reaction towards the desired linear products, thereby minimizing cyclic by-products. dntb.gov.ua

Another aspect of waste management in the broader context of siloxane production is the handling of solvents and other reagents used in the synthesis. The sol-gel process, while often more energy-efficient, typically involves the use of solvents like ethanol (B145695) and produces alcohols as by-products of the hydrolysis reaction. cdc.gov Research into solvent recycling and the use of more environmentally benign catalysts is an active area of green chemistry.

Investigation of Environmental Impact of Ethoxysiloxane-Derived Materials

The materials derived from the hydrolysis and condensation of octaethoxytrisiloxane are essentially forms of silica (silicon dioxide). ecetoc.org The environmental impact of these materials is a subject of ongoing research.

Studies on synthetic amorphous silica (SAS) have concluded that it presents a low risk for adverse effects on the environment. ecetoc.org SAS is not expected to be broken down in mammals and has no acute intrinsic toxicity by inhalation. ecetoc.org When inhaled, it dissolves in lung fluid and is rapidly eliminated. ecetoc.org Similarly, if ingested, the vast majority is excreted. ecetoc.org The environmental concentration of man-made SAS is considered negligible compared to the natural flux of silica in the environment. ecetoc.org

Key Findings on the Environmental Profile of Synthetic Amorphous Silica

| Environmental Aspect | Research Finding | Citation |

|---|---|---|

| Aquatic Toxicity | Low risk for adverse effects to the environment. | ecetoc.org |

| Mammalian Toxicity (Inhalation) | No acute intrinsic toxicity; dissolves in lung fluid and is rapidly eliminated. | ecetoc.org |

| Mammalian Toxicity (Oral) | Vast majority is excreted; little accumulation in the body. | ecetoc.org |

| Biodegradation | Not expected to be broken down in mammals. | ecetoc.org |

Research into Sustainable Material Production Cycles

Creating a sustainable life cycle for materials derived from octaethoxytrisiloxane involves considering the entire process from raw material sourcing to end-of-life management, including recycling and reuse.

A key strategy for a more sustainable production cycle is the use of recycled materials as precursors. Research has demonstrated the feasibility of recycling silica waste from processes like the etching of nanoporous carbon to be used as a silica precursor for preparing new mesoporous silica materials. google.com This approach not only reduces the demand for virgin raw materials but also decreases chemical waste. google.com

The concept of a circular economy is being increasingly applied to silicone-based materials. While silicones are generally not recycled in the same way as common plastics, chemical recycling processes are being developed. mdpi.com These processes aim to depolymerize silicone waste back into its constituent monomers or oligomers, which can then be used to produce new, high-quality silicone materials. This creates a closed-loop system that minimizes waste and reduces the reliance on the energy-intensive primary production of silicones. researchgate.net

Q & A

Q. What are the key physicochemical properties of trisiloxane surfactants relevant to their superspreading behavior?

Trisiloxane surfactants exhibit extremely low equilibrium surface tension (~21 mN/m at 0.1% concentration), enabling rapid wetting of hydrophobic substrates . Their superspreading mechanism is attributed to dynamic interfacial activity, which facilitates the formation of metastable surface aggregates at liquid-air interfaces. Comparative studies show that trisiloxanes outperform conventional surfactants (e.g., alkyl polyethoxylates) in reducing surface tension and enhancing droplet spreading kinetics . Methodologically, surface tension can be measured using pendant drop tensiometry or Wilhelmy plate methods, while spreading dynamics are quantified via high-speed imaging of droplet contact angle evolution .

Q. What safety protocols are critical when handling trisiloxane surfactants in laboratory settings?

Researchers must wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure. Waste solutions containing trisiloxanes should be segregated and stored in chemically compatible containers (e.g., HDPE) for disposal by certified hazardous waste handlers. Inhalation risks are mitigated via fume hood use during solution preparation . Pre-experiment glove integrity checks and post-experiment handwashing protocols are mandatory due to potential residual toxicity .

Advanced Research Questions

Q. How do experimental conditions influence the superspreading performance of trisiloxane surfactants?

Superspreading efficacy is highly sensitive to:

- Solution preparation : Sonicated solutions spread 2.5× faster than hand-shaken ones due to enhanced surfactant dispersion .

- Substrate roughness : Hydrophobic substrates with controlled roughness (e.g., silanized glass) yield reproducible spreading rates, whereas irregular surfaces (e.g., plant leaves) introduce variability .

- Ambient humidity : High humidity (>70% RH) accelerates spreading by reducing evaporative losses, as shown in controlled chamber experiments . Standardized protocols recommend using sonicated solutions, polished substrates, and humidity-controlled environments for comparative studies .

Q. What analytical methods are validated for quantifying trisiloxane surfactants in environmental matrices?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for trace-level detection (LOD: 0.1–5 µg/L). Key methodologies include:

- Solid-phase extraction (SPE) : Hydrophilic-lipophilic balance (HLB) cartridges preconcentrate trisiloxanes from aqueous samples .

- Isotope dilution : Deuterated internal standards (e.g., d6-trisiloxane) correct for matrix effects in bee hive matrices .

- Fragmentation patterns : MS/MS transitions (e.g., m/z 453 → 89 for trisiloxane T8) enable selective quantification in complex mixtures .

Q. What computational models explain the equilibrium and dynamic interfacial behavior of trisiloxane surfactants?

A hybrid model combining reorientation and aggregation theories accurately predicts interfacial tension dynamics:

- Reorientation model : Surfactant molecules adopt two states at the interface—monomeric (occupying ~80 Ų) and aggregated (30–50 Ų) .

- Aggregation model : 2D surface aggregates act as monomer reservoirs, stabilizing spreading fronts. Molecular dynamics simulations suggest that trisiloxane’s flexible siloxane backbone and rotational trimethylsilyl groups enable rapid surface diffusion . Validation involves ellipsometric adsorption measurements and Brewster angle microscopy to correlate model predictions with experimental surface pressure isotherms .

Q. How can researchers assess the ecological risks of trisiloxane surfactants in agrochemical applications?

Risk assessment requires:

- Environmental fate studies : Track degradation products (e.g., silanols) in soil and water using LC-MS/MS .

- Toxicity assays : Acute exposure tests on non-target organisms (e.g., Apis mellifera mortality assays) at field-realistic concentrations (0.01–1 mg/L) .

- Persistence metrics : Hydrolysis half-lives (e.g., 2–7 days at pH 7) are determined via accelerated stability testing . Mitigation strategies include co-formulating trisiloxanes with UV stabilizers to reduce environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.